1,2-Benzisothiazole

Overview

Description

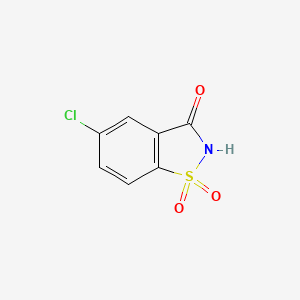

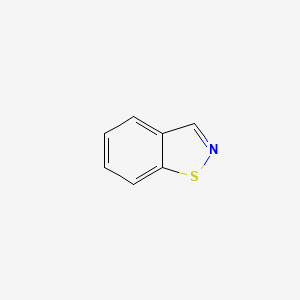

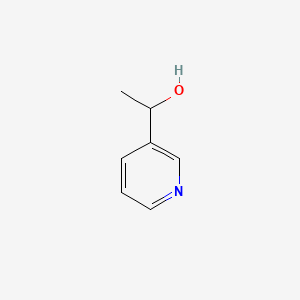

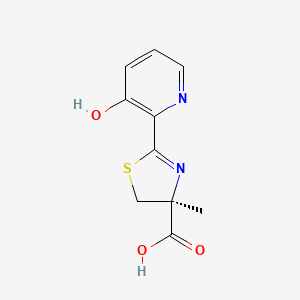

1,2-Benzisothiazole is an aromatic heterocyclic compound consisting of a benzene ring fused to an isothiazole ring. It is a colorless, slightly viscous liquid with the chemical formula C₇H₅NS. This compound is known for its presence in various commercial products and its role in numerous chemical reactions .

Mechanism of Action

Target of Action

1,2-Benzisothiazole, also known as Benzisothiazolinone (BIT), is an organic compound that is widely used as a preservative and antimicrobial . It has been found to have a microbicide and fungicide mode of action . In the context of plant biology, it has been reported that this compound acts as a highly effective chemical inducer of systemic-acquired resistance (SAR) in plants . It has been used widely to protect rice plants against the rice blast fungus Magnaporthe grisea .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes that result in its antimicrobial and fungicidal effects . In the case of plant biology, it induces SAR through enhanced accumulation of salicylic acid (SA) .

Biochemical Pathways

This compound affects the biochemical pathways related to the synthesis of salicylic acid (SA) in plants . It has been shown that this compound exposure significantly improves the accumulation of SA and increases the activity of isochorismate synthase (ICS), a key enzyme in the isochorismate pathway for SA synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In animal studies, it has been found that this compound is rapidly and totally metabolized . Neither the substance itself nor the metabolites accumulate in the liver or adipose tissue . Excretion is mostly via the urine . The main metabolite is o-methylsulfinylbenzamide .

Result of Action

The result of the action of this compound is the inhibition of microbial and fungal growth, making it an effective preservative and antimicrobial agent . In plants, it induces systemic-acquired resistance (SAR) through enhanced accumulation of salicylic acid (SA), providing protection against certain plant diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is used in a variety of environments, including emulsion paints, caulks, varnishes, adhesives, inks, photographic processing solutions, home cleaning and car care products, laundry detergents, stain removers, fabric softeners, and more . Its effectiveness can vary depending on the specific application and environmental conditions .

Biochemical Analysis

Biochemical Properties

1,2-Benzisothiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with enzymes involved in microbial metabolism. It acts as an antimicrobial agent by inhibiting the activity of enzymes essential for the survival of microorganisms. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of cell wall components, leading to the disruption of microbial cell integrity . Additionally, this compound interacts with proteins involved in cellular signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In microbial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways . For example, this compound can inhibit the activity of enzymes involved in the synthesis of nucleic acids, proteins, and cell wall components . Additionally, this compound can modulate the activity of signaling proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . These interactions result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its antimicrobial activity . Long-term exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and efflux pumps . These adaptive responses can reduce the effectiveness of this compound over time, necessitating higher doses or combination therapies to maintain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial activity without significant toxic effects . At higher doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold for these toxic effects varies depending on the species and the route of administration. In some animal models, chronic exposure to high doses of this compound has been associated with the development of tumors and other long-term health effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biotransformation and elimination. In microbial cells, this compound can be metabolized by enzymes such as monooxygenases and dioxygenases, leading to the formation of metabolites that are less toxic and more easily excreted . In mammalian cells, this compound undergoes phase I and phase II metabolism, involving oxidation, reduction, and conjugation reactions . These metabolic pathways result in the formation of water-soluble metabolites that are excreted via urine and bile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. In microbial cells, this compound can be taken up by specific transporters and distributed throughout the cell . In mammalian cells, this compound can bind to plasma proteins and be transported to different tissues via the bloodstream . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux pumps .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. In microbial cells, this compound is primarily localized in the cytoplasm and cell membrane, where it interacts with enzymes and proteins involved in cell wall synthesis and cellular signaling . In mammalian cells, this compound can be localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by factors such as targeting signals, post-translational modifications, and interactions with specific binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptoaniline with acid chlorides. The reaction proceeds as follows:

C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O

This method involves the use of 2-mercaptoaniline and an acid chloride under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various electrophiles and nucleophiles, such as halogens and alkyl groups, are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted benzisothiazoles with different functional groups.

Scientific Research Applications

1,2-Benzisothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Benzisothiazolinone: Structurally related to 1,2-Benzisothiazole, it is widely used as a preservative and antimicrobial agent.

Isothiazole: Lacks the fused benzene ring but shares similar chemical properties.

Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the isothiazole ring.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to interact with protein-thiol targets makes it particularly effective as an antimicrobial agent .

Properties

IUPAC Name |

1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNIZNHTOVFARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074290 | |

| Record name | 1,2-Benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 38 deg C; [ChemIDplus] | |

| Record name | 1,2-Benzisothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10539 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

272-16-2 | |

| Record name | 1,2-Benzisothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000272162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

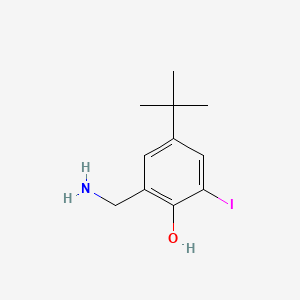

![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)